(R)-N-(2-Oxotetrahydrofuran-3-yl)butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-(2-Oxotetrahydrofuran-3-yl)butyramide is a chiral compound that features a tetrahydrofuran ring with an oxo group at the 2-position and a butyramide group attached to the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(2-Oxotetrahydrofuran-3-yl)butyramide typically involves the reaction of L-(-)-malic acid with trifluoroacetic acid anhydride to form (S)-dihydro-3-hydroxy-2(3H)-furanone. This intermediate is then reacted with butyric acid to yield the desired product .
Example Synthesis:
Stage 1: 10 g of L-(-)-malic acid is stirred in 45 ml of trifluoroacetic acid anhydride for 2 hours at 25°C.
Stage 2: The reaction mixture is concentrated by evaporation in a vacuum, and 7 ml of methanol is added to the residue.
Industrial Production Methods
Industrial production methods for ®-N-(2-Oxotetrahydrofuran-3-yl)butyramide are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
®-N-(2-Oxotetrahydrofuran-3-yl)butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the tetrahydrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: Various substituted amides or tetrahydrofuran derivatives.
Scientific Research Applications
®-N-(2-Oxotetrahydrofuran-3-yl)butyramide has several applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-N-(2-Oxotetrahydrofuran-3-yl)butyramide is not well-characterized. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Dimethyl ethylmalonate: A compound with a similar ester functional group.
(S)-(-)-alpha-Hydroxy-gamma-butyrolactone: A compound with a similar tetrahydrofuran ring structure.
Uniqueness
®-N-(2-Oxotetrahydrofuran-3-yl)butyramide is unique due to its specific chiral configuration and the presence of both an oxo group and a butyramide group. This combination of functional groups and chirality imparts distinct chemical and biological properties to the compound.
Properties
Molecular Formula |
C8H13NO3 |
---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
N-[(3R)-2-oxooxolan-3-yl]butanamide |
InChI |
InChI=1S/C8H13NO3/c1-2-3-7(10)9-6-4-5-12-8(6)11/h6H,2-5H2,1H3,(H,9,10)/t6-/m1/s1 |
InChI Key |
VFFNZZXXTGXBOG-ZCFIWIBFSA-N |
Isomeric SMILES |
CCCC(=O)N[C@@H]1CCOC1=O |
Canonical SMILES |
CCCC(=O)NC1CCOC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.